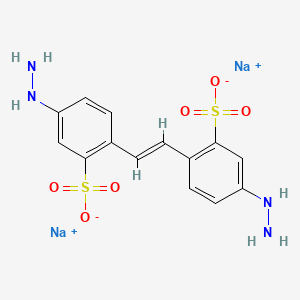

disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate), also known as disodium Edetate, is a chelating agent that is commonly used in scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 408.38 g/mol.

Wirkmechanismus

Disodium Edetate works by forming stable complexes with metal ions, which are then removed from the solution. The complexation process involves the formation of coordinate covalent bonds between the metal ion and the nitrogen and oxygen atoms in the Edetate molecule. The stability of the complex depends on the size, charge, and coordination geometry of the metal ion.

Biochemical and Physiological Effects:

Disodium Edetate has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it can chelate essential metal ions in the body, such as calcium and magnesium, which can lead to adverse effects. It can also interfere with the absorption of certain medications, such as tetracyclines and fluoroquinolones.

Vorteile Und Einschränkungen Für Laborexperimente

Disodium Edetate is a versatile chelating agent that can be used in a wide range of scientific research applications. It has a high affinity for metal ions and can effectively remove them from solutions. However, it can also chelate essential metal ions, which can lead to unwanted effects. It is important to carefully consider the concentration and duration of exposure when using disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in lab experiments.

Zukünftige Richtungen

There are many potential future directions for the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in the treatment of metal ion toxicity, such as in cases of lead poisoning. Additionally, there is ongoing research into the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in the formulation of new pharmaceuticals, such as targeted drug delivery systems.

Synthesemethoden

Disodium Edetate can be synthesized by reacting ethylenediamine with chloroacetic acid to produce ethylenediaminetetraacetic acid (EDTA). The EDTA is then treated with sodium hydroxide to form disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate.

Wissenschaftliche Forschungsanwendungen

Disodium Edetate is commonly used in scientific research applications as a chelating agent to remove metal ions from solutions. It is used in the analysis of trace metals in biological and environmental samples, as well as in the purification of proteins and enzymes. It is also used in the synthesis of nanoparticles and in the formulation of pharmaceuticals.

Eigenschaften

IUPAC Name |

disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6S2.2Na/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24;;/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REASHSQUSRWLSL-SEPHDYHBSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4Na2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)

![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)

![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)

![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)

![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)

![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)